
((Oxoboryl)oxy)(4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)boramidic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((Oxoboryl)oxy)(4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)boramidic acid: is a complex organic compound characterized by its unique structure, which includes boron, oxygen, nitrogen, and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((Oxoboryl)oxy)(4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)boramidic acid involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:
Formation of the quinoline derivative: This step involves the reaction of 3-(trifluoromethyl)aniline with suitable reagents to form the quinoline core.
Coupling with pyrimidine: The quinoline derivative is then coupled with a pyrimidine derivative under specific conditions to form the desired intermediate.
Introduction of the boron moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as:
Catalysis: Utilizing catalysts to enhance reaction rates and selectivity.
Purification: Employing methods like crystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
((Oxoboryl)oxy)(4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)boramidic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized quinoline derivatives, while substitution reactions can produce various substituted pyrimidine compounds.
科学的研究の応用
((Oxoboryl)oxy)(4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)boramidic acid: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of ((Oxoboryl)oxy)(4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)boramidic acid involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interfere with cellular processes: Affecting cell signaling, metabolism, or gene expression.
類似化合物との比較
((Oxoboryl)oxy)(4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)boramidic acid: can be compared with other similar compounds, such as:
Quinoline derivatives: Known for their biological activity and therapeutic potential.
Pyrimidine compounds: Widely used in medicinal chemistry and drug development.
Boron-containing molecules: Explored for their unique chemical properties and applications in materials science.
This compound stands out due to its unique combination of functional groups and its potential for diverse applications in various fields of research.
特性
分子式 |
C21H14B2F3N5O6 |
|---|---|
分子量 |
511.0 g/mol |
IUPAC名 |
[oxoboranyloxy-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoyl]quinolin-2-yl]oxypyrimidin-2-yl]amino]boronic acid |
InChI |
InChI=1S/C21H14B2F3N5O6/c24-21(25,26)12-3-1-4-13(11-12)28-19(32)15-5-2-6-16-14(15)7-8-17(29-16)36-18-9-10-27-20(30-18)31(23(34)35)37-22-33/h1-11,34-35H,(H,28,32) |
InChIキー |
ULTKBTDAEZTGHN-UHFFFAOYSA-N |
正規SMILES |
B(=O)ON(B(O)O)C1=NC=CC(=N1)OC2=NC3=CC=CC(=C3C=C2)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


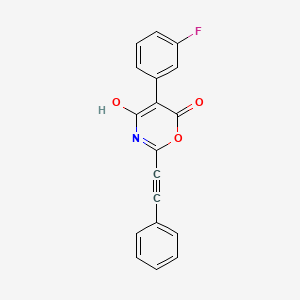
![Benzyl 3-((tert-butoxycarbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15054550.png)
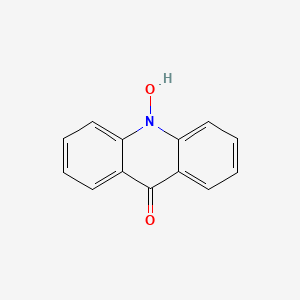
![(S)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid](/img/structure/B15054557.png)
![7-Bromo-2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B15054582.png)
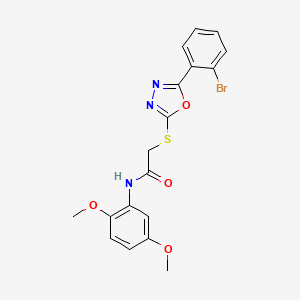

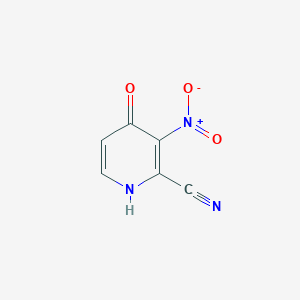
![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B15054609.png)

![(5-Methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B15054616.png)
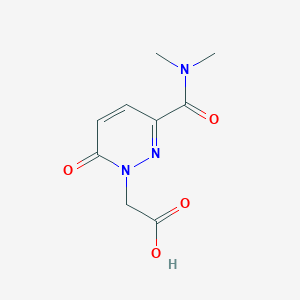

![5-(3-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B15054649.png)
